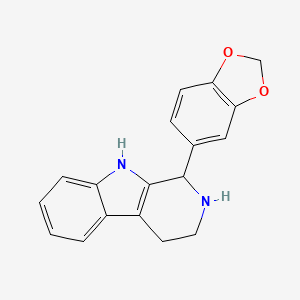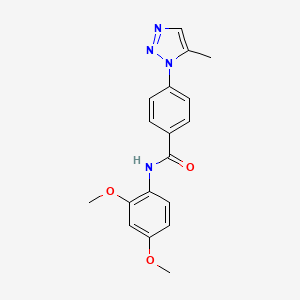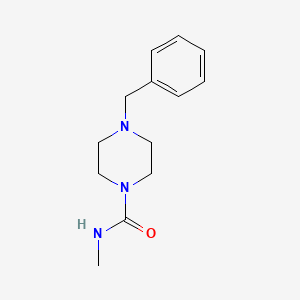![molecular formula C15H18N4O3 B4758681 N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea
描述
N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDP or BDP-1. BDP-1 is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
作用机制
BDP-1 exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The binding of BDP-1 to the enzyme is reversible, and the inhibition is competitive. BDP-1 has been shown to have a higher affinity for acetylcholinesterase than butyrylcholinesterase or monoamine oxidase. The binding of BDP-1 to acetylcholinesterase prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects
BDP-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BDP-1 inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that BDP-1 has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. BDP-1 has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of BDP-1 is its potent inhibitory effects on several enzymes. This makes it a promising therapeutic agent for the treatment of neurological disorders. Another advantage of BDP-1 is its solubility in organic solvents, which makes it easy to use in in vitro experiments. However, one limitation of BDP-1 is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of BDP-1. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of BDP-1 in animal models and human clinical trials. Another direction is to investigate the mechanisms underlying the anti-inflammatory and antioxidant effects of BDP-1. Finally, studies are needed to investigate the potential of BDP-1 as a tool for studying the role of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in the pathogenesis of neurological disorders.
Conclusion
In conclusion, BDP-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP-1 has potent inhibitory effects on several enzymes, making it a promising therapeutic agent for the treatment of neurological disorders. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. BDP-1 also has anti-inflammatory and antioxidant effects, and studies are needed to investigate the underlying mechanisms. Overall, BDP-1 has the potential to be a valuable tool for studying the pathogenesis of neurological disorders and developing new therapeutic agents.
科学研究应用
BDP-1 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BDP-1 is in the field of medicinal chemistry. BDP-1 has been shown to have potent inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, BDP-1 has the potential to be developed as a therapeutic agent for the treatment of these disorders.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-methylpyrazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-5-8-19(18-11)7-2-6-16-15(20)17-12-3-4-13-14(9-12)22-10-21-13/h3-5,8-9H,2,6-7,10H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFDIBZBDSSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)
![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![phenyl[4-(phenylethynyl)phenyl]methanone](/img/structure/B4758644.png)
![7-(4-ethoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4758647.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758649.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)


![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)